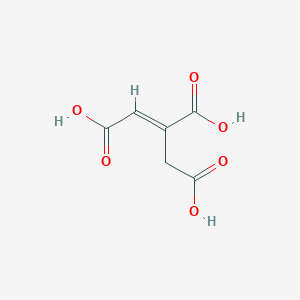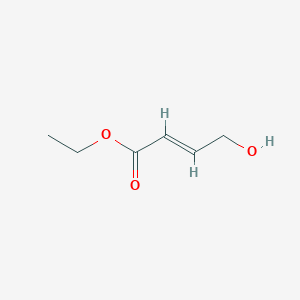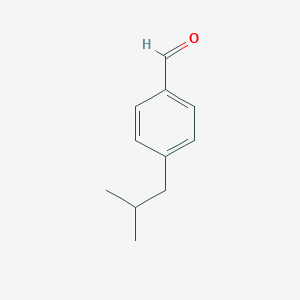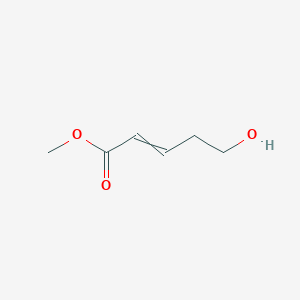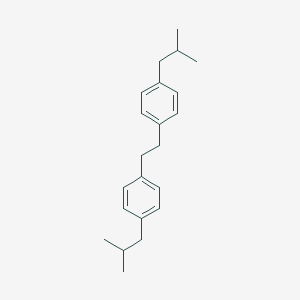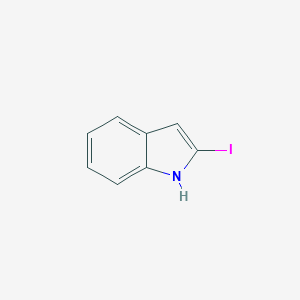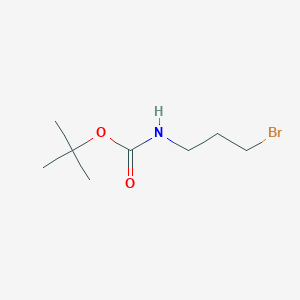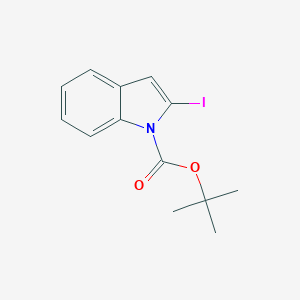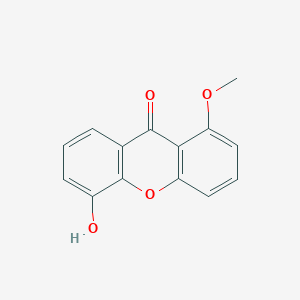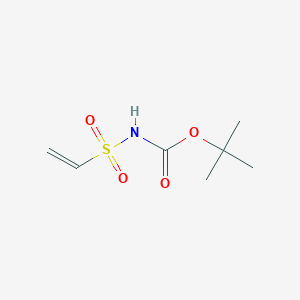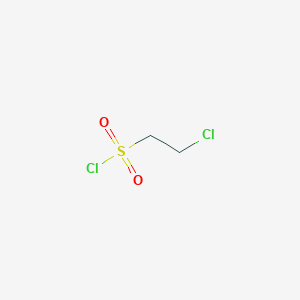
Phenacyl acetate
Vue d'ensemble
Description
Phenacyl acetate, also known as ethyl phenylacetate, is a compound with the chemical formula C10H10O2 and CAS registry number 2243-35-8 . It is characterized by its phenyl and acetate functional groups . This colorless liquid is commonly used as a fragrance ingredient in perfumes and cosmetics, providing a sweet, floral scent . It is also used as a solvent in various chemical processes and as a flavoring agent in food products .
Synthesis Analysis
Phenacyl bromide, a related compound, has been synthesized in a wide range of chemical reactions and has proven to be a good, inexpensive, versatile, and efficient intermediate . It has been used in the synthesis of heterocyclic compounds via multicomponent reactions . A metal-free C(sp3)-H bromination methodology has been developed for aromatic ketones and some substituted toluenes under ambient conditions .
Molecular Structure Analysis
The molecular formula of Phenacyl acetate is C10H10O3 . The InChI string is InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . The Canonical SMILES string is CC(=O)OCC(=O)C1=CC=CC=C1 .
Chemical Reactions Analysis
Phenacyl bromide, a related compound, has been used in the synthesis of heterocyclic compounds via multicomponent reactions . It has been synthesized under transition metal-free conditions . In both cases, C(sp3)-H bromination has taken place at room temperature in the presence of phenyliodine diacetate (PIDA) .
Physical And Chemical Properties Analysis
Phenacyl acetate has a molecular weight of 178.185 . It has a density of 1.1±0.1 g/cm3 . The melting point is 48-50°C and the boiling point is 270.7±13.0 °C at 760 mmHg . The flash point is 115.8±19.9 °C .
Applications De Recherche Scientifique
Synthesis of Thiophene Derivatives
Phenacyl acetate is used in the synthesis of thiophene derivatives . Thiophene-based analogs are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis of Bioactive Heterocycles
Phenacyl acetate is used as an organic intermediate for the synthesis of five- and six-membered bioactive heterocycles . These heterocycles are broadly circulated in nature and are predominantly important because of the extensive variety of physiological activities associated with this class of substances .
Industrial Chemistry and Material Science
Thiophene derivatives, synthesized using phenacyl acetate, are utilized in industrial chemistry and material science as corrosion inhibitors .
Advancement of Organic Semiconductors
Thiophene-mediated molecules, synthesized using phenacyl acetate, have a prominent role in the advancement of organic semiconductors .
5. Fabrication of Organic Light-Emitting Diodes (OLEDs) Thiophene-mediated molecules, synthesized using phenacyl acetate, are used in the fabrication of organic light-emitting diodes (OLEDs) .
Reactivity Improvement
The reactivity and electrophilicity of phenacyl acetate are improved in the presence of β-cyclodextrin as a catalyst . This makes the carbonyl group of phenacyl acetate more easily give a carbocationic intermediate .
Safety and Hazards
Phenacyl acetate may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that acetate compounds can interact with various enzymes and proteins within the cell .
Mode of Action
Phenacyl acetate, being an ester of phenol and acetic acid, can be produced by reacting phenol with acetic anhydride or acetyl chloride . The compound can be separated into phenol and an acetate salt, via saponification . This process involves heating the phenacyl acetate with a strong base, such as sodium hydroxide, which will produce phenol and an acetate salt .
Biochemical Pathways
Acetate is a key molecule in various metabolic pathways, including the acetyl coa pathway . This pathway requires approximately 10 enzymes and as many organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be studied using mathematical approaches .
Result of Action
It’s known that intracellular ph plays an important role in many cellular events such as cell growth, calcium regulation, endocytosis, chemotaxis, cell adhesion, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenacyl acetate. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances in the environment .
Propriétés
IUPAC Name |
phenacyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAXCPSNMHVHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862889 | |
| Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacyl acetate | |
CAS RN |
2243-35-8 | |
| Record name | 2-(Acetyloxy)-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can phenacyl acetate be further utilized in the synthesis of other compounds?
A: Yes, phenacyl acetate readily hydrolyzes into α-hydroxyketones, increasing its synthetic utility. [] This simple hydrolysis expands the potential applications of phenacyl acetate in organic synthesis.
Q2: How does the substitution on the phenyl ring of phenacyl acetate influence its reactivity with diazonium salts?
A: The presence of electron-withdrawing groups, such as cyano (CN) or ethoxycarbonyl (COOEt) on the phenyl ring of phenacyl acetate, directs the reaction with diazonium salts towards the formation of 3-substituted phenyl-5-(phenylhydrazono)-5H-furan-2-ones. [] This demonstrates the significant influence of substituents on the reactivity and product outcome.
Q3: Does lead tetraacetate react differently with acetophenone compared to alkylaromatic compounds?
A: While lead tetraacetate oxidation of alkylaromatic compounds provides a novel route to substituted benzyl acetates, its reaction with acetophenone primarily yields phenacyl acetate and phenacylidene acetate at elevated temperatures (120°C). [] Interestingly, no nuclear acetoxylated or methylated products were observed in the latter case. [] This highlights the influence of the carbonyl group in directing the reactivity towards side-chain oxidation.
Q4: What are the applications of phenacyl esters, particularly in heterocyclic chemistry?
A: Phenacyl esters of acetic acid derivatives are valuable precursors for synthesizing substituted 5H-dibenz(b,g)-1,4-oxazocines. [] These heterocyclic compounds often exhibit anti-inflammatory activity, showcasing the potential medicinal applications of phenacyl esters as building blocks.
Q5: How does the electrochemical oxidation of trans-cinnamic acid relate to phenacyl acetate?
A: The electrochemical oxidation of trans-cinnamic acid generates a mixture of products, including phenacyl acetate and phenacyl alcohol, alongside other ketones and aldehydes. [] This reaction highlights an alternative approach to synthesizing phenacyl acetate through the electrochemical manipulation of readily available starting materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



